Bienvenue dans la boutique en ligne BenchChem!

Pradimicinone I

Antifungal Structure-Activity Relationship Negative Control

Pradimicinone I is the biologically inactive aglycone core of the pradimicin antibiotic family, lacking the 5-O-sugar and D-xylose required for antifungal activity. This confirmed negative control is irreplaceable for defining the minimal pharmacophore and validating HTS assay specificity. It serves as an authentic LC-MS/NMR reference standard for biosynthetic pathway studies. Its reduced molecular complexity facilitates analog library synthesis for SAR investigations. Sourced as the genuine pdmS gene disruption product, it is the only valid aglycone for mechanistic studies—generic substitution with glycosylated pradimicins is scientifically invalid.

Molecular Formula C28H23NO11
Molecular Weight 549.5 g/mol
CAS No. 116276-03-0
Cat. No. B037600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePradimicinone I
CAS116276-03-0
Molecular FormulaC28H23NO11
Molecular Weight549.5 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C3=C(C4=C(C=C3C(C2O)O)C(=O)C5=C(C4=O)C=C(C=C5O)OC)O)C(=C1C(=O)NC(C)C(=O)O)O
InChIInChI=1S/C28H23NO11/c1-8-4-11-18(25(35)16(8)27(37)29-9(2)28(38)39)19-13(24(34)23(11)33)7-14-20(26(19)36)22(32)12-5-10(40-3)6-15(30)17(12)21(14)31/h4-7,9,23-24,30,33-36H,1-3H3,(H,29,37)(H,38,39)/t9-,23+,24+/m1/s1
InChIKeyMXDWXJYFRRURMW-ILWJZNQRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pradimicinone I (CAS 116276-03-0): The Core Aglycone of Pradimicin Antifungals for Biosynthetic and SAR Studies


Pradimicinone I (CAS 116276-03-0) is the aglycone (non-sugar) core of the pradimicin family of antibiotics, which are benanomicin-type antifungal agents produced by Actinomadura species [1]. Structurally, it is a dihydrobenzo[α]naphthacenequinone derivative substituted with a D-amino acid moiety (e.g., D-alanine) and lacks the critical 5-O-sugar and D-xylose decorations found in the bioactive glycosylated pradimicins [2]. This aglycone serves as a key biosynthetic intermediate and a reference standard for structure-activity relationship (SAR) investigations .

Why Pradimicinone I Cannot Be Replaced by Pradimicin A or B in Mechanistic and Biosynthetic Studies


Generic substitution of pradimicinone I with the fully glycosylated pradimicin A or B is scientifically invalid due to fundamental differences in bioactivity and molecular structure. The sugar moieties of pradimicins are essential for antifungal activity and D-mannoside binding [1]. Pradimicinone I, lacking both the 5-O-sugar and D-xylose, exhibits no detectable antifungal activity [2], making it an essential negative control in mechanistic studies. Conversely, pradimicin A (MW 840) and B (MW 708) are glycosylated and display potent antifungal activity (MIC 4-10 μg/mL) [3]. This stark functional dichotomy—bioactive glycosides versus inactive aglycone—renders pradimicinone I irreplaceable for defining the minimal pharmacophore and for biosynthetic pathway elucidation.

Quantitative Evidence Differentiating Pradimicinone I from Glycosylated Pradimicins and Other Aglycones


Antifungal Activity: Pradimicinone I is Inactive While Pradimicin A is Potent

Pradimicinone I exhibits no antifungal activity, in stark contrast to the potent activity of the glycosylated parent compound Pradimicin A. This was demonstrated in a study where multiple pradimicin aglycone analogs, including pradimicinone II, were isolated and found to be inactive [1]. By comparison, Pradimicin A shows candicidal activity at 10 μg/mL in vitro and has an MIC of 4 μg/mL against Candida rugosa [2]. This complete loss of function in the aglycone defines the essential role of the sugar moieties for bioactivity.

Antifungal Structure-Activity Relationship Negative Control

Molecular Weight and Complexity: A Lighter, More Tractable Scaffold for Synthesis

Pradimicinone I has a molecular weight of 549.48 g/mol [1], significantly lower than the glycosylated pradimicins such as Pradimicin A (MW ~840 g/mol) and Pradimicin B (MW 708.67 g/mol) . This 22-35% reduction in molecular weight and the absence of two complex sugar moieties makes pradimicinone I a more synthetically accessible scaffold for medicinal chemistry optimization and structure-activity relationship (SAR) studies.

Medicinal Chemistry Synthetic Tractability Scaffold

Biosynthetic Fidelity: Pradimicinone I is the Definitive Aglycone Product of pdmS Gene Disruption

Targeted disruption of the glycosyltransferase gene pdmS in Actinomadura hibisca results in the exclusive production of pradimicinone I, confirming that PdmS is the enzyme responsible for the first sugar attachment step [1]. In contrast, disruption of the second glycosyltransferase gene pdmQ leads to accumulation of pradimicin B, not pradimicinone I [1]. This precise genetic mapping establishes pradimicinone I as the authentic aglycone intermediate in the pradimicin biosynthetic pathway, a property not shared by other aglycone analogs like 11-O-demethylpradimicinone I or pradimicinone II.

Biosynthesis Genetic Engineering Pathway Elucidation

Conversion Efficiency: Pradimicinone I is a Viable Precursor for Pradimicin A and Benanomicin A

In biosynthetic pathway studies, exogenously fed pradimicinone I was converted to pradimicin A or benanomicin A by mutant strains of Actinomadura blocked early in the pathway [1]. Out of 12 aglycone analogs tested, only 5 (including pradimicinone I) were incorporated into the final antibiotics [1]. This demonstrates that pradimicinone I retains the structural features required for enzymatic glycosylation, whereas other aglycones (e.g., 11-O-demethylpradimicinone II) are not processed, highlighting its unique position as a productive biosynthetic intermediate.

Bioconversion Precursor Semisynthesis

Absence of Antifungal Activity is Consistent Across Aglycone Class

The lack of antifungal activity in pradimicinone I is not an isolated finding but is consistent across the aglycone class. A comprehensive study of ten metabolites produced by pradimicin-nonproducing mutants, including pradimicinone II and 11-O-demethylpradimicinone I, concluded that 'none of these metabolites showed antifungal activity' [1]. This class-level inactivity reinforces that the sugar moieties are strictly required for antifungal function and validates pradimicinone I as a representative, inactive aglycone control.

Aglycone SAR Antifungal

Optimal Research and Industrial Applications for Pradimicinone I Based on Evidence


Essential Negative Control in Antifungal High-Throughput Screens

Due to its confirmed lack of antifungal activity [1], pradimicinone I serves as an ideal negative control for validating assay sensitivity and specificity in high-throughput screens designed to discover novel antifungal agents or glycosyltransferase inhibitors. Its use ensures that observed activity in test compounds is not due to non-specific aglycone effects.

Definitive Standard for Biosynthetic Pathway Elucidation

Pradimicinone I is the authentic product of pdmS gene disruption and a verified on-pathway intermediate convertible to pradimicin A [2][3]. It is therefore an indispensable analytical standard for LC-MS or NMR-based metabolite profiling in studies aimed at engineering the pradimicin biosynthetic pathway or characterizing the function of novel tailoring enzymes.

Synthetically Tractable Scaffold for Structure-Activity Relationship (SAR) Studies

With a molecular weight ~22-35% lower than bioactive pradimicins [4], pradimicinone I offers a significantly simpler chemical scaffold for medicinal chemists. This reduced complexity facilitates the synthesis of diverse analog libraries for SAR investigations aimed at identifying the minimal pharmacophore required for D-mannoside binding or antifungal activity.

Precursor for Semisynthetic Generation of Novel Pradimicin Analogs

Pradimicinone I has been shown to be efficiently converted to pradimicin A and benanomicin A by blocked mutants [3]. This property can be exploited in precursor-directed biosynthesis or chemoenzymatic synthesis approaches to generate novel pradimicin analogs with potentially altered antifungal spectra or improved pharmacokinetic properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pradimicinone I

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.